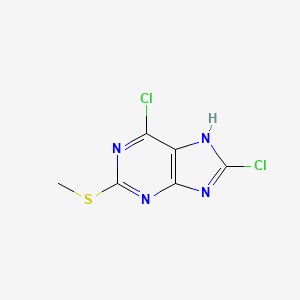

6,8-dichloro-2-methylsulfanyl-7H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,8-Dichloro-2-methylsulfanyl-7H-purine is a chemical compound with the molecular formula C6H4Cl2N4S. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, and a methylsulfanyl group at position 2 on the purine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-methylsulfanyl-7H-purine typically involves the chlorination of 2-methylsulfanyl purine. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-methylsulfanyl-7H-purine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products

The major products formed from these reactions include various substituted purines and oxidized derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

6,8-Dichloro-2-methylsulfanyl-7H-purine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-methylsulfanyl-7H-purine involves its interaction with specific molecular targets. The chlorine atoms and the methylsulfanyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2,6-Dichloropurine

- 2,6,8-Trichloropurine

- 2-Methylthio-6-chloropurine

Uniqueness

6,8-Dichloro-2-methylsulfanyl-7H-purine is unique due to the specific positioning of the chlorine atoms and the methylsulfanyl group, which confer distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6,8-dichloro-2-methylsulfanyl-7H-purine, and how can reaction yields be optimized?

- The compound is synthesized via nucleophilic substitution or alkylation of purine precursors. For example, 2-chloro-7-methylpurine derivatives can react with methylsulfanyl groups under basic conditions (e.g., KOH in dioxane) . Optimization involves controlling stoichiometry (e.g., 3.0 equiv. of alkylating agents), solvent selection (e.g., DCE/HFIP mixtures), and catalysis (e.g., ruthenium complexes for decarboxylative coupling) . Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : Key signals include the methylsulfanyl group (δ ~2.3–2.4 ppm for SCH₃) and purine C-8 proton (δ ~8.0–8.3 ppm). Anisotropic effects from the purine ring require careful integration .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, C₇H₆Cl₂N₄S requires m/z 249.974 .

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing bond lengths/angles, especially to resolve N7 vs. N9 alkylation regiochemistry .

Q. How can solubility challenges for this compound in aqueous buffers be addressed during biological assays?

- Use co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes. Pre-saturate buffers with the compound to avoid precipitation. Confirm solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity data during alkylation of the purine scaffold?

- Contradictions often arise from competing N7 vs. N9 alkylation. Use steric directing groups (e.g., isopropyl) or Lewis acid catalysts (e.g., ZnCl₂) to favor N7 substitution. Confirm regiochemistry via NOESY (proximity of alkyl groups to purine protons) or X-ray .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Perform docking studies (e.g., AutoDock Vina) against targets like Bcr-Abl or FLT3. Use QSAR models correlating substituent electronegativity (e.g., Cl vs. SCH₃) with inhibitory potency (IC₅₀). Validate with in vitro kinase assays .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Conduct accelerated stability studies in PBS (pH 7.4, 37°C) over 72 hours. Monitor degradation via UPLC-MS and identify byproducts (e.g., hydrolysis at C-6/C-8 positions). Compare half-lives with structural analogs .

Q. How are crystallographic disorder or twinning addressed in structural studies of halogenated purines?

- For disorder: Apply ISOR and DELU restraints in SHELXL to model anisotropic displacement. For twinning: Use TwinRotMat to refine twin laws and HKLF 5 format for data integration .

Q. What methodologies reconcile conflicting NMR data between synthetic batches?

- Variable-temperature NMR (e.g., 298–343 K) can resolve dynamic effects like rotameric equilibria. Compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G**) to assign ambiguous signals .

Q. Methodological Tables

Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Evidence |

|---|---|---|

| Alkylation solvent | DCE/HFIP (2:1 v/v) | |

| Catalyst | Ru(dtbbpy)₃₂ (0.025 equiv.) | |

| Reaction time | 20–24 hours |

Table 2: NMR Assignments

| Proton/Group | δ (ppm) in DMSO-d₆ | Evidence |

|---|---|---|

| SCH₃ | 2.38 (s) | |

| Purine C-8 | 8.06 (s) | |

| NCH₃ (if present) | 3.88–3.89 (s) |

Properties

CAS No. |

98141-45-8 |

|---|---|

Molecular Formula |

C6H4Cl2N4S |

Molecular Weight |

235.09 g/mol |

IUPAC Name |

6,8-dichloro-2-methylsulfanyl-7H-purine |

InChI |

InChI=1S/C6H4Cl2N4S/c1-13-6-10-3(7)2-4(12-6)11-5(8)9-2/h1H3,(H,9,10,11,12) |

InChI Key |

HCDIZFGKFJHVDP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC2=C(C(=N1)Cl)NC(=N2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.